molecular formula C17H13F3N2O4 B12942851 Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- CAS No. 651748-79-7

Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-

Cat. No.: B12942851
CAS No.: 651748-79-7
M. Wt: 366.29 g/mol
InChI Key: SNQUETDNJCQTBK-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core with a trifluoromethoxyphenyl group and an imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The imidazolidinyl moiety can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- is unique due to the combination of its trifluoromethoxyphenyl group and imidazolidinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

651748-79-7

Molecular Formula

C17H13F3N2O4

Molecular Weight

366.29 g/mol

IUPAC Name

3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H13F3N2O4/c18-17(19,20)26-14-6-4-12(5-7-14)21-8-9-22(16(21)25)13-3-1-2-11(10-13)15(23)24/h1-7,10H,8-9H2,(H,23,24)

InChI Key

SNQUETDNJCQTBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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